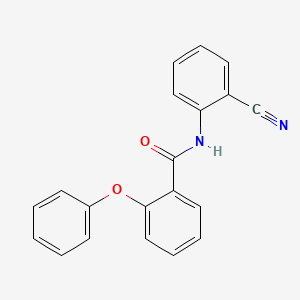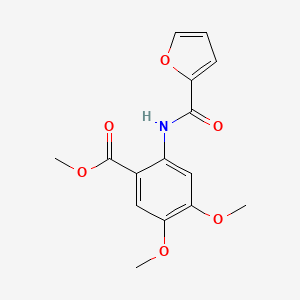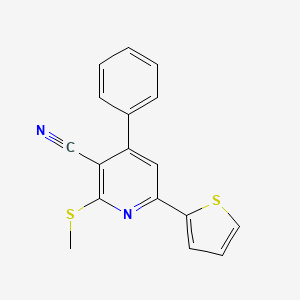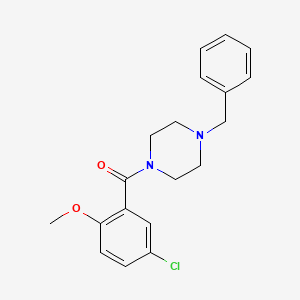![molecular formula C12H16N2O4S B5783909 N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5783909.png)
N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide, also known as NM-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that possesses unique properties, making it a valuable tool in the study of biological systems.
Wirkmechanismus
The mechanism of action of N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide involves the inhibition of various enzymes and ion channels. N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been shown to inhibit carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in the body. Additionally, N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been shown to inhibit voltage-gated sodium channels, which are essential for the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been shown to modulate the activity of ion channels, which can affect neuronal excitability and synaptic transmission. In vivo studies have shown that N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide can reduce inflammation and modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide is its ability to inhibit various enzymes and ion channels, making it a valuable tool in the study of biological systems. Additionally, N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide is relatively easy to synthesize and purify, making it readily available for scientific research. However, one of the limitations of N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide in scientific research. One potential area of research is the development of N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide could be used in the development of novel therapies for cancer and neurological disorders. Finally, N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide could be used in the study of ion channelopathies, which are diseases caused by mutations in ion channels.
Synthesemethoden
The synthesis of N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide involves the reaction of 4-morpholinyl isocyanate with 2-amino-benzene-sulfonamide. The resulting product is a white crystalline powder that is soluble in water and organic solvents. The purity of the compound can be confirmed by various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has shown promising results in various scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been used to study the role of ion channels in synaptic transmission and neuronal excitability. In immunology, N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-19(16,17)13-11-5-3-2-4-10(11)12(15)14-6-8-18-9-7-14/h2-5,13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHYGLBNXZWSSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(5-bromo-2-thienyl)methylene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B5783836.png)
![cyclohexyl 4-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B5783839.png)
![ethyl 7-hydroxy-2-(2-thienyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5783845.png)
![N-(2-furylmethyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5783861.png)

![N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5783889.png)
![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5783897.png)


![[2-anilino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B5783916.png)

![7-[(2-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5783931.png)
![ethyl 5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B5783935.png)
![1-[(4-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5783944.png)